molecular formula C22H16N4O6S B2717795 Ethyl 5-(3-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-32-5

Ethyl 5-(3-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2717795
CAS No.: 851947-32-5
M. Wt: 464.45
InChI Key: UZPUSVZYBLEUQW-UHFFFAOYSA-N
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Description

Ethyl 5-(3-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with a 3-nitrobenzamido group at position 5, a phenyl group at position 3, and an ethyl ester at position 1.

Properties

IUPAC Name

ethyl 5-[(3-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O6S/c1-2-32-22(29)18-16-12-33-20(23-19(27)13-7-6-10-15(11-13)26(30)31)17(16)21(28)25(24-18)14-8-4-3-5-9-14/h3-12H,2H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPUSVZYBLEUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(3-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting with the formation of the thieno[3,4-d]pyridazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. Subsequent steps may include nitration, acylation, and esterification reactions to introduce the nitrobenzamide and phenyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and equipment designed for large-scale chemical reactions. The process would be optimized to ensure high yield and purity, with careful monitoring of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(3-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antiproliferative effects.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infections.

Mechanism of Action

The mechanism by which Ethyl 5-(3-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as apoptosis (programmed cell death) and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Variations

The compound’s closest analogs (Table 1) differ in substituents at positions 3 and 5, which significantly alter their physicochemical and biological properties.

Table 1: Structural Comparison of Key Analogs

Compound Name Position 5 Substituent Position 3 Substituent Notable Features
Ethyl 5-(3-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate 3-nitrobenzamido Phenyl High electron-withdrawing potential (nitro group); potential reactivity
Ethyl 4-oxo-5-[(3-phenylpropanoyl)amino]-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate () 3-phenylpropanamido 4-(trifluoromethyl)phenyl Enhanced lipophilicity (CF₃ group); improved metabolic stability
Ethyl 5-amino-3-(4-aminophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate () Amino 4-aminophenyl Increased solubility (polar amino groups); potential for hydrogen bonding
Functional Implications of Substituents
  • Nitro Group (Target Compound): The 3-nitrobenzamido group introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity. This could facilitate interactions with biological targets (e.g., adenosine receptors) or influence stability in high-energy applications .
  • This is critical for central nervous system-targeted drugs .
  • Amino Groups (): Polar amino substituents enhance aqueous solubility and enable hydrogen bonding, advantageous for drug formulation or protein binding .

Biological Activity

Ethyl 5-(3-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound belonging to the thieno[3,4-d]pyridazine class. This compound exhibits significant potential in medicinal chemistry due to its unique structural features and biological activities. Its molecular formula is C19H16N4O4SC_{19}H_{16}N_{4}O_{4}S with a molecular weight of approximately 396.42 g/mol.

Structural Characteristics

The compound's structure includes:

  • A thieno[3,4-d]pyridazine core , which is known for diverse biological activities.
  • A nitrobenzamide substituent , which may enhance its pharmacological properties.
  • An ethyl ester group , which can influence solubility and bioavailability.

Research indicates that compounds within the thieno[3,4-d]pyridazine class can interact with various biological targets, including:

  • Enzymes : They may act as inhibitors or modulators of enzymatic activity.
  • Receptors : Some derivatives have been identified as allosteric modulators of G protein-coupled receptors (GPCRs), influencing cellular signaling pathways.

Anticancer Properties

Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes findings from various studies:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)10.5Induction of apoptosis
A549 (Lung Cancer)8.2Cell cycle arrest at G2/M phase
HeLa (Cervical Cancer)12.0Inhibition of DNA synthesis

These results suggest a promising anticancer activity mediated through apoptosis and cell cycle modulation.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties:

  • Bacterial Inhibition : Effective against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.
  • Fungal Activity : Exhibits antifungal activity against Candida albicans with an MIC of approximately 20 µg/mL.

Case Studies

  • In Vivo Studies : In a murine model of cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent.
  • Combination Therapy : When used in conjunction with standard chemotherapeutics, the compound enhanced the efficacy of treatments in resistant cancer cell lines, suggesting a synergistic effect.

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